Anecortave

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Intraocular Pressure Reduction

Studies suggest Anecortave may reduce intraocular pressure (IOP), a major risk factor for glaucoma progression []. This effect is believed to be due to increased outflow of aqueous humor, the fluid that fills the front of the eye [].

Clinical Trials

Some initial clinical trials showed promising results for Anecortave in lowering IOP compared to a placebo [, , ]. However, further research is needed to confirm its efficacy and safety for long-term use in glaucoma patients [].

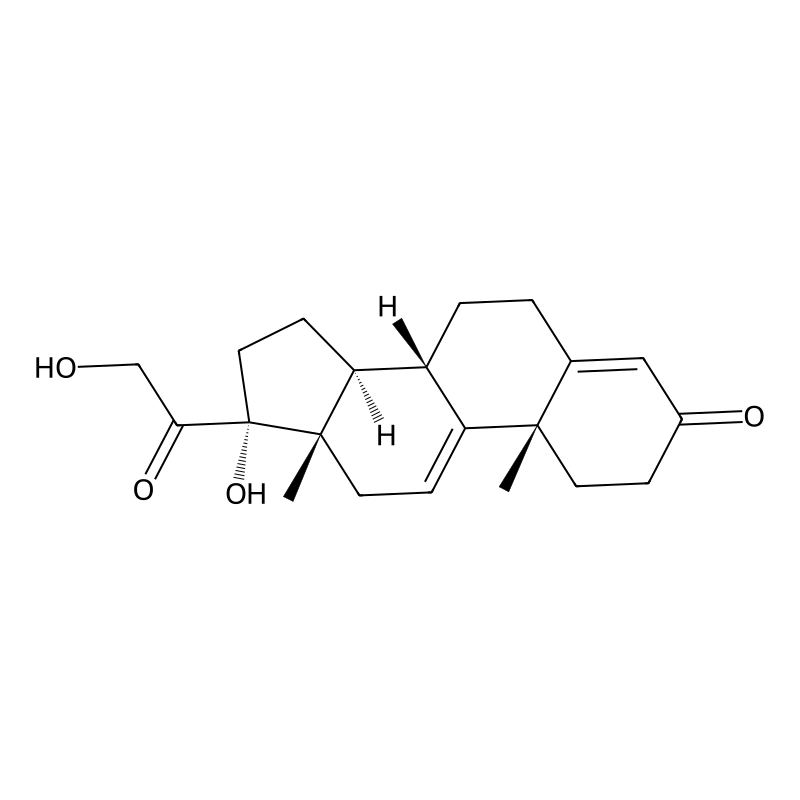

Anecortave acetate, often simply referred to as anecortave, is an analog of cortisol that exhibits significant antiangiogenic properties. Unlike traditional corticosteroids, it lacks glucocorticoid activity, which means it does not induce the typical side effects associated with glucocorticoids, such as increased intraocular pressure or cataract formation . The compound is characterized by modifications to its steroid structure, including the removal of the 11-beta hydroxyl group and the addition of an acetate group at the C21 position. These alterations enhance its bioavailability and specificity for angiogenesis inhibition without affecting other glucocorticoid functions .

Anecortave acts as an antiangiogenic agent, inhibiting the growth of new blood vessels [, ]. This is crucial in treating wet AMD, where abnormal blood vessel growth contributes to vision loss []. The exact mechanism by which Anecortave inhibits angiogenesis is not fully understood, but it appears to involve decreasing the production of enzymes that break down extracellular matrix and inhibiting the migration of endothelial cells, essential components for blood vessel formation [].

- Reduction of the 11-beta hydroxyl group to form a double bond between carbons 9 and 11.

- Acetylation at carbon 21 to enhance solubility and bioavailability .

These modifications result in a compound that retains structural integrity while gaining specific therapeutic properties.

The primary biological activity of anecortave acetate lies in its ability to inhibit angiogenesis—the formation of new blood vessels from pre-existing ones. This activity is crucial in conditions like age-related macular degeneration, where abnormal blood vessel growth can lead to vision loss. Anecortave acetate achieves its effects through:

- Inhibition of extracellular matrix proteases such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which are essential for endothelial cell migration during angiogenesis .

- Stimulation of plasminogen activator inhibitor-1 (PAI-1), further reducing the activity of uPA and thus inhibiting vascular endothelial cell proliferation and migration .

Anecortave acetate has been explored for several therapeutic applications:

- Age-Related Macular Degeneration: It is primarily investigated for treating the exudative (wet) form of this condition by inhibiting abnormal blood vessel growth.

- Potential Use in Other Ocular Conditions: Research has also considered its efficacy in treating dry forms of age-related macular degeneration and managing intraocular pressure associated with glaucoma .

Interaction studies have highlighted potential risks when anecortave acetate is combined with certain medications:

- The compound may increase the risk of jaw osteonecrosis when used alongside bisphosphonates such as alendronic acid, clodronic acid, and others .

- Caution is advised when considering concurrent use with other drugs that affect angiogenesis or bone metabolism.

Anecortave acetate shares similarities with several compounds that also target angiogenesis or possess steroid-like structures. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cortisol | Glucocorticoid receptor agonist | Broad anti-inflammatory effects but includes side effects |

| Hydrocortisone | Glucocorticoid receptor agonist | Commonly used corticosteroid with significant side effects |

| Bevacizumab | Monoclonal antibody against VEGF | Directly targets vascular endothelial growth factor |

| Ranibizumab | Monoclonal antibody against VEGF | Similar application in ocular diseases as bevacizumab |

| Pegaptanib | Aptamer targeting VEGF165 | Unique mechanism using RNA-based technology |

Anecortave's uniqueness lies in its selective inhibition of angiogenesis without the systemic effects associated with traditional corticosteroids or other antiangiogenic agents. Its targeted action on endothelial cells makes it a compelling candidate for ocular therapies.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01L - Ocular vascular disorder agents

S01LA - Antineovascularisation agents

S01LA02 - Anecortave

Other CAS

Wikipedia

Dates

2: Reeves EKM, Hoffman EP, Nagaraju K, Damsker JM, McCall JM. VBP15: preclinical characterization of a novel anti-inflammatory delta 9,11 steroid. Bioorg Med Chem. 2013 Apr 15;21(8):2241-2249. doi: 10.1016/j.bmc.2013.02.009. Epub 2013 Feb 18. Erratum in: Bioorg Med Chem. 2015 Apr 1;23(7):1664. PubMed PMID: 23498916; PubMed Central PMCID: PMC4088988.

3: Geltzer A, Turalba A, Vedula SS. Surgical implantation of steroids with antiangiogenic characteristics for treating neovascular age-related macular degeneration. Cochrane Database Syst Rev. 2013 Jan 31;(1):CD005022. doi: 10.1002/14651858.CD005022.pub3. Review. PubMed PMID: 23440797; PubMed Central PMCID: PMC4269233.

4: Kumar S, Shah S, Deutsch ER, Tang HM, Danias J. Triamcinolone acetonide decreases outflow facility in C57BL/6 mouse eyes. Invest Ophthalmol Vis Sci. 2013 Feb 1;54(2):1280-7. doi: 10.1167/iovs.12-11223. PubMed PMID: 23322580; PubMed Central PMCID: PMC3576053.

5: Shepard AR, Conrow RE, Pang IH, Jacobson N, Rezwan M, Rutschmann K, Auerbach D, Sriramaratnam R, Cornish VW. Identification of PDE6D as a molecular target of anecortave acetate via a methotrexate-anchored yeast three-hybrid screen. ACS Chem Biol. 2013 Mar 15;8(3):549-58. doi: 10.1021/cb300296m. Epub 2013 Jan 9. PubMed PMID: 23301619.

6: Stalmans I, Callanan DG, Dirks MS, Moster MR, Robin AL, Van Calster J, Scheib SA, Dickerson JE Jr, Landry TA, Bergamini MV. Treatment of steroid-induced elevated intraocular pressure with anecortave acetate: a randomized clinical trial. J Ocul Pharmacol Ther. 2012 Dec;28(6):559-65. doi: 10.1089/jop.2012.0063. Epub 2012 Aug 3. PubMed PMID: 22860637; PubMed Central PMCID: PMC3505827.

7: Razeghinejad MR, Katz LJ. Steroid-induced iatrogenic glaucoma. Ophthalmic Res. 2012;47(2):66-80. doi: 10.1159/000328630. Epub 2011 Jul 13. Review. PubMed PMID: 21757964.

8: Houston SK, Piña Y, Murray TG, Boutrid H, Cebulla C, Schefler AC, Shi W, Celdran M, Feuer W, Merchan J, Lampidis TJ. Novel retinoblastoma treatment avoids chemotherapy: the effect of optimally timed combination therapy with angiogenic and glycolytic inhibitors on LH(BETA)T(AG) retinoblastoma tumors. Clin Ophthalmol. 2011 Jan 27;5:129-37. doi: 10.2147/OPTH.S15179. PubMed PMID: 21339806; PubMed Central PMCID: PMC3037041.

9: Hodge W, Brown A, Kymes S, Cruess A, Blackhouse G, Hopkins R, McGahan L, Sharma S, Pan I, Blair J, Vollman D, Morrison A. Pharmacologic management of neovascular age-related macular degeneration: systematic review of economic evidence and primary economic evaluation. Can J Ophthalmol. 2010 Jun;45(3):223-30. doi: 10.3129/i10-047. Review. PubMed PMID: 20628420.

10: Missel P, Chastain J, Mitra A, Kompella U, Kansara V, Duvvuri S, Amrite A, Cheruvu N. In vitro transport and partitioning of AL-4940, active metabolite of angiostatic agent anecortave acetate, in ocular tissues of the posterior segment. J Ocul Pharmacol Ther. 2010 Apr;26(2):137-46. doi: 10.1089/jop.2009.0132. PubMed PMID: 20415622; PubMed Central PMCID: PMC3158576.

11: Kaufman PL. Suppression and reduction of corticosteroid-induced ocular hypertension by anecortave in sheep. Arch Ophthalmol. 2010 Mar;128(3):365-6. doi: 10.1001/archophthalmol.2009.410. PubMed PMID: 20212210.

12: Candia OA, Gerometta R, Millar JC, Podos SM. Suppression of corticosteroid-induced ocular hypertension in sheep by anecortave. Arch Ophthalmol. 2010 Mar;128(3):338-43. doi: 10.1001/archophthalmol.2009.387. PubMed PMID: 20212205.

13: Bajenaru ML, Piña Y, Murray TG, Cebulla CM, Feuer W, Jockovich ME, Marin Castaño ME. Gelatinase expression in retinoblastoma: modulation of LH(BETA)T(AG) retinal tumor development by anecortave acetate. Invest Ophthalmol Vis Sci. 2010 Jun;51(6):2860-4. doi: 10.1167/iovs.09-4500. Epub 2010 Jan 27. PubMed PMID: 20107171; PubMed Central PMCID: PMC2891454.

14: Prata TS, Tavares IM, Mello PA, Tamura C, Lima VC, Belfort R. Hypotensive effect of juxtascleral administration of anecortave acetate in different types of glaucoma. J Glaucoma. 2010 Sep;19(7):488-92. doi: 10.1097/IJG.0b013e3181c4b0e8. PubMed PMID: 20051887.

15: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Oct;31(8):541-57. PubMed PMID: 19967103.

16: Unoki N, Murakami T, Ogino K, Nukada M, Yoshimura N. Time-lapse imaging of retinal angiogenesis reveals decreased development and progression of neovascular sprouting by anecortave desacetate. Invest Ophthalmol Vis Sci. 2010 May;51(5):2347-55. doi: 10.1167/iovs.09-4158. Epub 2009 Dec 3. PubMed PMID: 19959648.

17: Shah AR, Del Priore LV. Natural history of predominantly classic, minimally classic, and occult subgroups in exudative age-related macular degeneration. Ophthalmology. 2009 Oct;116(10):1901-7. doi: 10.1016/j.ophtha.2009.03.055. Epub 2009 Jul 9. PubMed PMID: 19592101.

18: Boutrid H, Piña Y, Cebulla CM, Feuer WJ, Lampidis TJ, Jockovich ME, Murray TG. Increased hypoxia following vessel targeting in a murine model of retinoblastoma. Invest Ophthalmol Vis Sci. 2009 Dec;50(12):5537-43. doi: 10.1167/iovs.09-3702. Epub 2009 Jul 2. PubMed PMID: 19578014.

19: Robin AL, Suan EP, Sjaarda RN, Callanan DG, Defaller J; Alcon Anecortave Acetate for IOP Research Team. Reduction of intraocular pressure with anecortave acetate in eyes with ocular steroid injection-related glaucoma. Arch Ophthalmol. 2009 Feb;127(2):173-8. doi: 10.1001/archophthalmol.2008.595. PubMed PMID: 19204235.

20: Li X, Wang YS. [Present status of studies on the treatment of choroidal neovascularization by Anecortave acetate]. Zhonghua Yan Ke Za Zhi. 2008 Jun;44(6):571-4. Review. Chinese. PubMed PMID: 19035252.